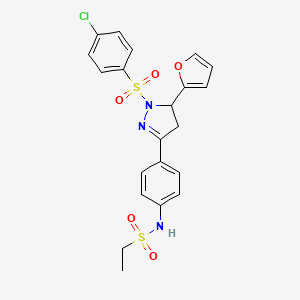![molecular formula C26H20FNO4 B3017457 7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 904451-04-3](/img/structure/B3017457.png)
7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one" is a structurally complex molecule that appears to be related to various quinoline derivatives. Quinoline compounds have been extensively studied due to their diverse biological activities, including anticonvulsant, anti-inflammatory, and potential antiviral properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves starting materials such as hydroxyquinolinones or phenylethylaminophtalides, which undergo various cyclization reactions. For instance, 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized from 6-hydroxy-3,4-dihydro-1H-quinolin-2-one . Similarly, novel quinolin-2(1H)-ones were synthesized through reactions involving thiazolylmethyl groups . These methods may provide insights into the potential synthesis routes for the compound , although the specific synthesis details for "this compound" are not provided in the data.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting molecular structures, as evidenced by the crystal structures of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives . These structures can include chiral centers and are characterized by intermolecular hydrogen bonds and π-π interactions, which contribute to their biological activity. The presence of fluorine atoms can significantly influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Fluorinated quinolones are known to undergo photoinduced C-F bond cleavage, leading to heterolytic defluorination and the generation of aryl cations . This reactivity could be relevant to the compound due to the presence of a 4-fluorobenzyl moiety. Additionally, the synthesis of related compounds involves intramolecular Friedel-Crafts acylation, which could be a key step in the formation of the compound's core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, the solubility of certain fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer was found to exceed 50 mg ml-1 . The presence of electron-donating or withdrawing groups, such as methoxy or fluorine, can influence the compound's reactivity and stability . The compound "this compound" likely has unique properties due to its specific combination of functional groups, but detailed information on its physical and chemical properties is not available in the provided data.
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis of compounds with structural similarities, focusing on the cyclization of phenylethylaminophtalides and the characterization of these compounds through X-ray diffraction and NMR assignments. These studies not only demonstrate the potential of these compounds in the synthesis of complex molecular structures but also highlight the importance of theoretical studies, such as DFT calculations, to understand their reactivity and stability (Sobarzo-Sánchez et al., 2006).
Biological Applications
Several derivatives of quinoline and related heterocyclic compounds have been explored for their biological activities. For example, modifications of the quinolone-3-carboxylic acid scaffold, found in fluoroquinolones like ciprofloxacin, have been used to switch activity from antibacterial to anticancer, suggesting the adaptability of these structures for various therapeutic purposes (Ahadi et al., 2020). Additionally, the synthesis of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives and their evaluation for anticonvulsant activities demonstrate the potential of these compounds in the development of new pharmaceuticals (Xie et al., 2005).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of quinoline derivatives further underscores the significance of these compounds in medicinal chemistry. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives have shown promising antimicrobial activities against various bacterial and fungal strains (Shi et al., 2013). Moreover, fluorine-containing 6,7-dihydroindazolone derivatives have been synthesized and found to exhibit marked antiproliferative activity, suggesting their potential as anticancer agents (Khlebnikova et al., 2020).
特性
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-15-3-6-18(9-16(15)2)25(29)21-13-28(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)30/h3-11,13H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKWFGCOIDJKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)
![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)
![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)
![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)


![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)
![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)